Methyl 6-methoxy-5-nitronicotinate
Overview
Description
Methyl 6-methoxy-5-nitronicotinate is an organic compound with the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol . It is a versatile small molecule scaffold used in various research and development applications . The compound is characterized by its nitro group and methoxy group attached to a nicotinate structure, making it a valuable building block in synthetic chemistry .
Preparation Methods
The synthesis of Methyl 6-methoxy-5-nitronicotinate typically involves the esterification of 6-methoxy-5-nitronicotinic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 6-methoxy-5-nitronicotinate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 6-methoxy-5-nitronicotinate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-5-nitronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors . The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and selectivity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl 6-methoxy-5-nitronicotinate can be compared with similar compounds such as:
Methyl 6-chloro-5-nitronicotinate: Similar structure but with a chloro group instead of a methoxy group.
Methyl 6-methyl-5-nitronicotinate: Similar structure but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 6-methoxy-5-nitropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-14-7-6(10(12)13)3-5(4-9-7)8(11)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHVJUGJZGYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372623 | |
Record name | methyl 6-methoxy-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59237-49-9 | |
Record name | methyl 6-methoxy-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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